N-[5-(1-Methyl-butyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the pentan-2-yl and phenylmethanesulfonylacetamide groups.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Pentan-2-yl Group: The pentan-2-yl group can be introduced through alkylation reactions using suitable alkyl halides.
Functionalization with Phenylmethanesulfonylacetamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.
Comparison with Similar Compounds
Similar Compounds
N-(BENZIMIDAZOL-5-YL)-1,3,4-THIADIAZOL-2-AMINE: Known for its STAT3 inhibitory activity and potential anticancer properties.
N-(DIETHYLAMINO)PENTAN-2-YL]-5-(3,5-DIMETHOXYPHENYL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE: Another thiadiazole derivative with distinct biological activities.
Uniqueness
N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the thiadiazole ring with the pentan-2-yl and phenylmethanesulfonylacetamide groups sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H21N3O3S2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-3-7-12(2)15-18-19-16(23-15)17-14(20)11-24(21,22)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,17,19,20) |
InChI Key |
PUZPTTCMWJNMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.